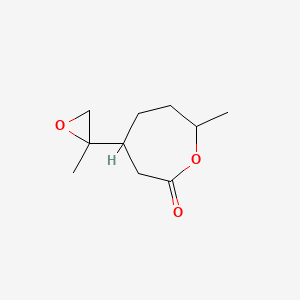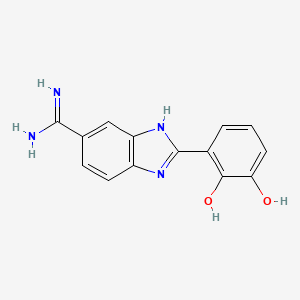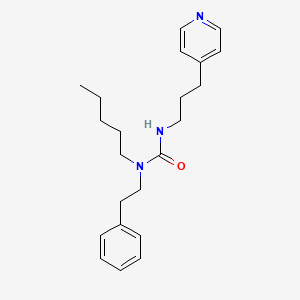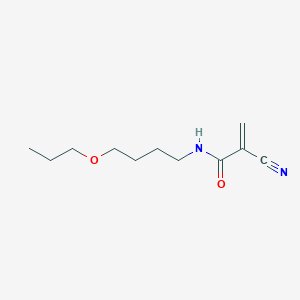![molecular formula C18H18N2O4 B14246392 ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile CAS No. 209159-68-2](/img/structure/B14246392.png)
({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two ethenyloxyethoxy groups attached to a phenyl ring, which is further connected to a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile typically involves the reaction of 3,4-dihydroxybenzaldehyde with 2-bromoethyl vinyl ether under basic conditions to form the intermediate 3,4-bis(2-(ethenyloxy)ethoxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the ethenyloxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound and its derivatives are explored for their therapeutic potential. Research is ongoing to evaluate their efficacy in treating diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its reactivity and ability to form stable complexes make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- ({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile shares similarities with other compounds such as:
- 3,4-Bis(2-(ethenyloxy)ethoxy)benzaldehyde
- 3,4-Dihydroxybenzaldehyde derivatives
- Malononitrile derivatives
Uniqueness
What sets this compound apart is its combination of ethenyloxyethoxy groups and the propanedinitrile moiety. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
209159-68-2 |
|---|---|
Fórmula molecular |
C18H18N2O4 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
2-[[3,4-bis(2-ethenoxyethoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H18N2O4/c1-3-21-7-9-23-17-6-5-15(11-16(13-19)14-20)12-18(17)24-10-8-22-4-2/h3-6,11-12H,1-2,7-10H2 |
Clave InChI |
KLQMZXXNQMTDEK-UHFFFAOYSA-N |
SMILES canónico |
C=COCCOC1=C(C=C(C=C1)C=C(C#N)C#N)OCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)



![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)

![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)


![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)

![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)

